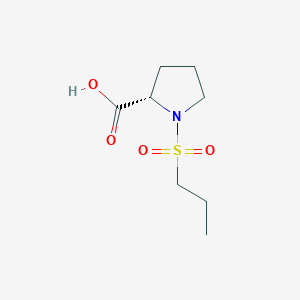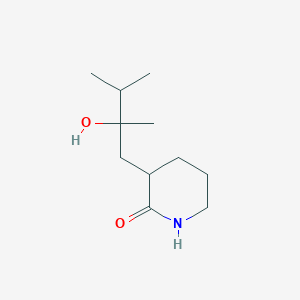
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms, which often impart unique chemical and physical properties. The compound’s structure includes a bromodifluoromethyl group attached to a pyrazole ring, which is further substituted with a cyclohexyl group. This combination of functional groups makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group into a pre-formed pyrazole ring. One common method is the reaction of a cyclohexyl-substituted pyrazole with bromodifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.
Wissenschaftliche Forschungsanwendungen
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making this compound a potential lead in drug discovery.
Industry: It can be used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability
Wirkmechanismus
The mechanism of action of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl): Used in similar synthetic applications but with different reactivity profiles.
(Trifluoromethyl)trimethylsilane (TMSCF3): Another fluorinated reagent with distinct chemical properties.
Difluoromethylated Pyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is unique due to the presence of both a bromodifluoromethyl group and a cyclohexyl group, which impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H13BrF2N2 |
|---|---|
Molekulargewicht |
279.12 g/mol |
IUPAC-Name |
3-[bromo(difluoro)methyl]-1-cyclohexylpyrazole |
InChI |
InChI=1S/C10H13BrF2N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI-Schlüssel |
GOWKCVNWPSIKSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=CC(=N2)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


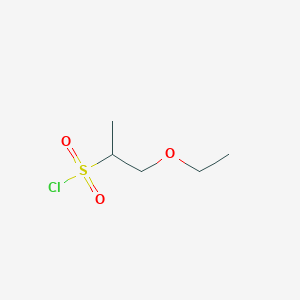
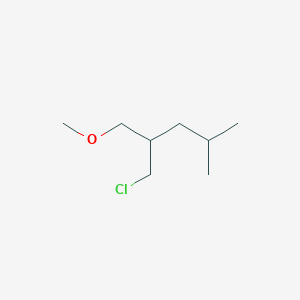

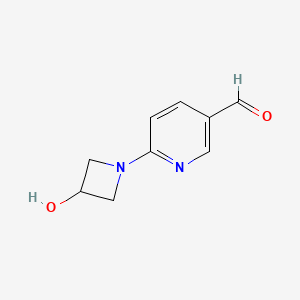


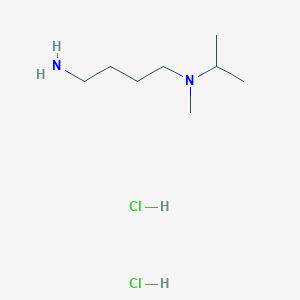
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)

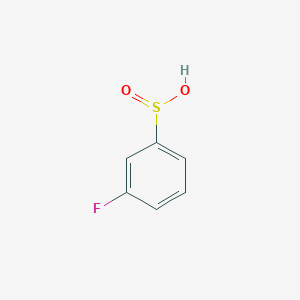
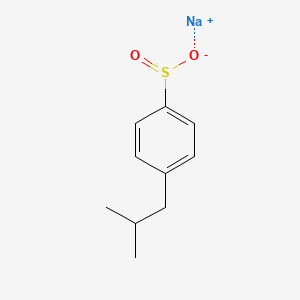
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
